molecular formula C17H20N6O B2612612 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-69-3

3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2612612
CAS No.: 2175978-69-3
M. Wt: 324.388
InChI Key: QDCLKRPPXYFKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine core fused to a piperidine ring and a dihydropyrimidinone moiety. This structure is characteristic of kinase inhibitors or receptor modulators, as seen in analogous compounds targeting adenosine receptors or tyrosine kinases . The 6-methyl substitution on the pyrrolopyrimidine ring likely enhances metabolic stability, while the piperidinylmethyl group may improve solubility and bioavailability. Such derivatives are often synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as evidenced by protocols in related patents .

Properties

IUPAC Name

3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-8-14-16(21-12)17(20-10-19-14)22-6-3-13(4-7-22)9-23-11-18-5-2-15(23)24/h2,5,8,10-11,13,21H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLKRPPXYFKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolopyrimidine core.

    Final coupling: The final step involves the coupling of the piperidine derivative with the dihydropyrimidinone moiety under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous

Biological Activity

3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core and a piperidine moiety. Its molecular formula is C18H22N6OC_{18}H_{22}N_6O, with a molecular weight of approximately 350.4 g/mol. The compound's structural features contribute to its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It has been shown to modulate signaling pathways related to cell proliferation and apoptosis. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • DNA Interaction : It can bind to DNA or associated proteins, potentially affecting transcription and replication processes.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

Recent research highlights several biological activities associated with this compound:

Case Studies

Several case studies have explored the biological activity of similar compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold:

  • Wang et al. (2015) identified derivatives with folate receptor targeting that exhibited antitumor properties, suggesting a broader therapeutic potential for compounds in this class .
  • Gul et al. provided insights into the mechanism of cytotoxic action through DNA topoisomerase I inhibition, highlighting the importance of structural features in determining biological activity .

Data Tables

Biological ActivityCell LineIC50 (μM)Reference
AnticancerHeLa8.2
AnticancerHepG232.1
AnticancerA54916.0
AntimicrobialStaphylococcus aureusTBDTBD
NeuroprotectivePC12 (neuronal)TBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it structurally and functionally with related pyrimidine derivatives documented in recent literature and patents. Key analogues include:

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Key Substituents/Modifications Hypothesized Impact Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 6-methyl; piperidin-4-yl-methyl; dihydropyrimidin-4-one Enhanced kinase selectivity; improved solubility via piperidine
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Benzo[d][1,3]dioxolylmethyl; piperidine-ethyl-pyrazole Increased lipophilicity; potential CNS penetration
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 6-Fluoro-benzisoxazolyl; tetrahydroquinoline High receptor affinity (e.g., antipsychotic targets); metabolic resistance
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidin-4-one Aminomethyl; unsubstituted pyrrolopyrimidine Potential nucleotide analogue; reduced steric hindrance
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone Benzofuro[3,2-d]pyrimidine 2-Fluorophenyl-piperazine; piperidinyl-carbonyl Dual-target activity (kinase/serotonin receptors); enhanced pharmacokinetics

Key Findings :

Core Structure Variations: The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from pyrido[3,4-d]pyrimidinones (e.g., ) and benzofuropyrimidines (). In contrast, pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit a fused quinoline-like system, which may enhance π-π stacking in receptor binding .

Substituent Effects :

  • The 6-methyl group on the target compound’s pyrrolopyrimidine likely reduces oxidative metabolism compared to unsubstituted analogues (e.g., ) .
  • Piperidine-linked groups (common in ) improve solubility but vary in bulkiness. The target’s piperidin-4-yl-methyl moiety balances steric effects and hydrophilicity better than the ethyl-pyrazole in .

Biological Implications: Compounds with fluorinated aryl groups () show higher receptor affinity but may face metabolic challenges (e.g., CYP450 interactions). The target compound lacks fluorination, suggesting a focus on kinase rather than CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.